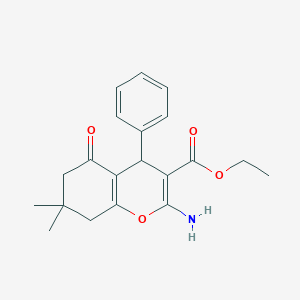

2-amino-7,7-diméthyl-5-oxo-4-phényl-5,6,7,8-tétrahydro-4H-chromène-3-carboxylate d’éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

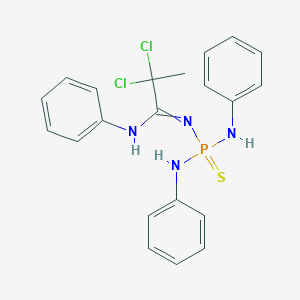

“Ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate” is a chemical compound. It has been mentioned in the context of a one-pot, four-component, and green synthesis of novel 2-(2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione derivatives .

Synthesis Analysis

The synthesis of this compound involves a one-pot, four-component reaction. This reaction involves condensing dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . The method is environmentally friendly, simple, and proceeds under mild reaction conditions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of a multicomponent reaction (MCR). MCRs are a highly advantageous synthetic approach to functionalized molecular structures with new C–C, C–N, and C–O bonds . They offer a higher selectivity due to the formation of C–C and C–heteroatom bonds in a single step, as well as higher yields .

Applications De Recherche Scientifique

Synthèse verte

Ce composé a été utilisé dans la synthèse verte de nouveaux dérivés de 2-(2-amino-7,7-diméthyl-5-oxo-4-phényl-5,6,7,8-tétrahydro-4H-chromène-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione . Le procédé implique la condensation du phtalate de diméthyle avec la 2-cyanoacétohydrazide, les benzaldéhydes et la 5,5-diméthylcyclohexane-1,3-dione en utilisant la L-proline comme catalyseur dans l'éthanol . Cette méthode est respectueuse de l'environnement, simple et se déroule dans des conditions de réaction douces .

Conception de médicaments

La structure de cette molécule offre des opportunités pour la conception de médicaments dans trois régions importantes : le cycle aromatique du benzopyrane, la substitution à l'amine C2 et le groupe substitué en position C4 .

Réactions multicomposants

Ce composé a été utilisé dans des réactions multicomposants (RMC), une approche synthétique pour la formation facile de liaisons carbone-carbone . Les RMC offrent une sélectivité plus élevée en raison de la formation de liaisons C–C et C–hétéroatome en une seule étape, ainsi que des rendements plus élevés .

Réactions respectueuses de l'environnement

Ce composé a été utilisé dans des réactions respectueuses de l'environnement. Il est impliqué dans une réaction catalysée par la DBU du 1H-pyrazole-5-carbaldéhyde, de la 5,5-diméthylcyclohexane-1,3-dione et du malononitrile ou du 2-cyanoacétate d'éthyle à 60–65°C dans l'éthanol pendant 60–90 minutes . Cette procédure offre polyvalence, bons rendements et conditions respectueuses de l'environnement .

Propriétés pharmacologiques

Les dérivés du 1H-pyrazole, qui peuvent être synthétisés à l'aide de ce composé, ont montré de puissantes propriétés pharmacologiques. Ils ont démontré des propriétés anticancéreuses, antimalariques, antivirales et anti-inflammatoires

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been known to target various biochemical pathways and exhibit rich pharmacological properties .

Mode of Action

It’s synthesized by condensing dimethyl phthalate 1 with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using l-proline as a catalyst in ethanol . The resulting compound may interact with its targets through the formation of new C–C, C–N, and C–O bonds .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways and exhibit rich pharmacological properties .

Result of Action

Similar compounds have been known to exhibit pro-apoptotic properties for the treatment of a wide range of cancer ailments .

Action Environment

The synthesis of the compound is environmentally friendly, simple, and proceeds under mild reaction conditions .

Analyse Biochimique

Biochemical Properties

Ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity to exert antioxidant effects . Additionally, this compound can bind to specific proteins, altering their conformation and function, which may contribute to its observed biological activities .

Cellular Effects

The effects of ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression, leading to changes in the levels of key regulatory proteins. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, influencing their function and stability . This compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways and cellular processes. Additionally, it can activate or repress gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been noted, where the compound’s activity significantly changes at specific concentration levels.

Metabolic Pathways

Ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in oxidative stress and energy metabolism . This compound can influence metabolic flux, leading to changes in the levels of various metabolites within the cell. Its interaction with metabolic enzymes can modulate their activity, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate plays a crucial role in its activity and function. It has been observed to localize within the nucleus, where it can interact with DNA and transcription factors . Additionally, this compound may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications . These localization patterns are essential for understanding its mechanism of action and biological effects.

Propriétés

IUPAC Name |

ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-chromene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-4-24-19(23)17-15(12-8-6-5-7-9-12)16-13(22)10-20(2,3)11-14(16)25-18(17)21/h5-9,15H,4,10-11,21H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNXUFGJTBOSHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)CC(C2)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[({2-Nitrophenyl}sulfanyl)amino]benzoic acid](/img/structure/B381949.png)

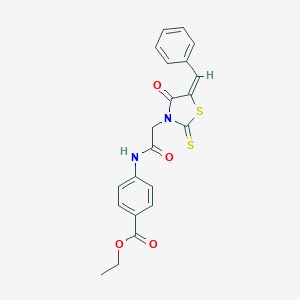

![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B381950.png)

![(4-Methoxyphenyl)[4-(octyloxy)phenyl]methanone](/img/structure/B381951.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B381952.png)

![[Bis(trifluoromethyl)amino] 4-nitrobenzoate](/img/structure/B381957.png)

![2-nitro-N-phenyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B381960.png)

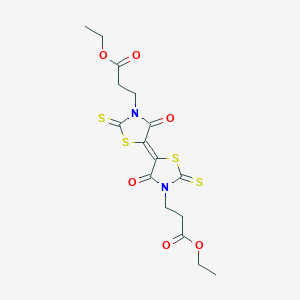

![ETHYL 4-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE](/img/structure/B381962.png)

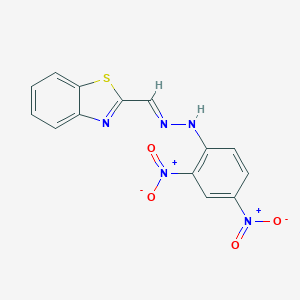

![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-(2,4,6-trinitrophenyl)amine](/img/structure/B381965.png)